molecular formula C11H20N2O2 B3327619 (S)-2-((S)-4-Isopropyl-2-oxopyrrolidin-1-yl)butanamide CAS No. 357334-83-9

(S)-2-((S)-4-Isopropyl-2-oxopyrrolidin-1-yl)butanamide

Cat. No.: B3327619
CAS No.: 357334-83-9
M. Wt: 212.29 g/mol
InChI Key: FEJILBHRUARNKM-BDAKNGLRSA-N
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Description

(S)-2-((S)-4-Isopropyl-2-oxopyrrolidin-1-yl)butanamide is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. Its unique structure, featuring a pyrrolidinone ring and an isopropyl group, contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((S)-4-Isopropyl-2-oxopyrrolidin-1-yl)butanamide typically involves the following steps:

    Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of an appropriate amide precursor under acidic or basic conditions.

    Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation reactions using isopropyl halides in the presence of a base.

    Chiral Resolution: The chiral centers can be resolved using chiral catalysts or by employing chiral starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product, often utilizing automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((S)-4-Isopropyl-2-oxopyrrolidin-1-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the isopropyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or alkylated products.

Scientific Research Applications

(S)-2-((S)-4-Isopropyl-2-oxopyrrolidin-1-yl)butanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (S)-2-((S)-4-Isopropyl-2-oxopyrrolidin-1-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-((S)-4-Methyl-2-oxopyrrolidin-1-yl)butanamide
  • (S)-2-((S)-4-Ethyl-2-oxopyrrolidin-1-yl)butanamide
  • (S)-2-((S)-4-Propyl-2-oxopyrrolidin-1-yl)butanamide

Uniqueness

(S)-2-((S)-4-Isopropyl-2-oxopyrrolidin-1-yl)butanamide stands out due to its specific isopropyl group, which imparts unique steric and electronic properties. These properties can influence its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(2S)-2-[(4S)-2-oxo-4-propan-2-ylpyrrolidin-1-yl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-4-9(11(12)15)13-6-8(7(2)3)5-10(13)14/h7-9H,4-6H2,1-3H3,(H2,12,15)/t8-,9+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEJILBHRUARNKM-BDAKNGLRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N)N1CC(CC1=O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C(=O)N)N1C[C@@H](CC1=O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(S)-2-((S)-4-Isopropyl-2-oxopyrrolidin-1-yl)butanamide
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(S)-2-((S)-4-Isopropyl-2-oxopyrrolidin-1-yl)butanamide
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(S)-2-((S)-4-Isopropyl-2-oxopyrrolidin-1-yl)butanamide
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(S)-2-((S)-4-Isopropyl-2-oxopyrrolidin-1-yl)butanamide
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(S)-2-((S)-4-Isopropyl-2-oxopyrrolidin-1-yl)butanamide
Reactant of Route 6
(S)-2-((S)-4-Isopropyl-2-oxopyrrolidin-1-yl)butanamide

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